(2R)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid
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Overview
Description
“(2R)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid” is a chemical compound with the CAS Number: 1217525-04-6 . It has a molecular weight of 268.33 . The IUPAC name for this compound is (2R)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/p-1/t9?,10?,11-/m1/s1 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.Physical And Chemical Properties Analysis
This compound has a molecular formula of C14H23NO4 . Its average mass is 269.337 Da and its monoisotopic mass is 269.162720 Da . The compound should be stored at a temperature of 28 C .Scientific Research Applications
Antibacterial Activities
(2R)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid derivatives have been investigated for their antibacterial activities. Studies have shown that certain derivatives exhibit better antibacterial activities against various bacterial strains than related compounds (Song, Ma, & Zhu, 2015).
Stereoselectivity in Synthesis
The compound plays a role in the stereoselective synthesis of organic molecules. Research has explored the synthesis of diastereomers and the influence of substituents on reaction outcomes, providing insights into mechanisms for stereoselectivity (Jagtap, Rizvi, Dangat, & Pardeshi, 2016).
Metal Complex Formation
Indolecarboxylic acids, including variants of (2R)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid, are known to form stable metal complexes, influencing their biological activity in plant tissues. This property is critical for understanding the nature of metal-ligand interactions (Cariati, Erre, Micera, Panzanelli, & Piu, 1983).
Role in Chemical Synthesis
The compound is utilized in various chemical syntheses, including the preparation of enantiomerically pure compounds and as an intermediate in the synthesis of complex molecules (Jiménez, López, Oliveros, & Cativiela, 2001).
Use in Quantitative Analysis
It's used as a key starting material in quantitative determinations of related substances, demonstrating its importance in analytical chemistry (Vali, Kumar, Sait, & Garg, 2012).
Safety And Hazards
properties
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9?,10?,11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJYGQHOQQDGQZ-VQXHTEKXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CC2C1CCCC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719294 |
Source
|
Record name | (2R)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid | |
CAS RN |
1217525-04-6 |
Source
|
Record name | (2R)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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